molecular formula C15H12N2O2S B2669113 (E)-4-(3-(thiophen-2-yl)acryloyl)-3,4-dihydroquinoxalin-2(1H)-one CAS No. 730951-97-0

(E)-4-(3-(thiophen-2-yl)acryloyl)-3,4-dihydroquinoxalin-2(1H)-one

Cat. No.: B2669113
CAS No.: 730951-97-0
M. Wt: 284.33
InChI Key: DOVVYZMYAMROTN-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-4-(3-(thiophen-2-yl)acryloyl)-3,4-dihydroquinoxalin-2(1H)-one is a synthetically designed quinoxaline derivative offered exclusively for research purposes. This compound is of significant interest in medicinal chemistry and drug discovery due to the privileged status of the quinoxalinone scaffold, which is known to exhibit a broad spectrum of biological activities. Quinoxaline derivatives have demonstrated potential for antimicrobial, anti-inflammatory, anticancer, antidiabetic, and antihistaminic applications, making them a versatile template for developing novel therapeutic agents . The molecular structure incorporates a chalcone-like (E)-3-(thiophen-2-yl)acryloyl moiety, a feature often associated with biological activity, fused with the dihydroquinoxalin-2(1H)-one core. Researchers can utilize this compound as a key intermediate or building block for the synthesis of more complex heterocyclic systems, or as a lead compound for structure-activity relationship (SAR) studies in various pharmacological targets. It is supplied strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet prior to use.

Properties

IUPAC Name

4-[(E)-3-thiophen-2-ylprop-2-enoyl]-1,3-dihydroquinoxalin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2S/c18-14-10-17(13-6-2-1-5-12(13)16-14)15(19)8-7-11-4-3-9-20-11/h1-9H,10H2,(H,16,18)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOVVYZMYAMROTN-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=CC=CC=C2N1C(=O)C=CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=O)NC2=CC=CC=C2N1C(=O)/C=C/C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-4-(3-(thiophen-2-yl)acryloyl)-3,4-dihydroquinoxalin-2(1H)-one is a member of the quinoxaline family, which has garnered significant interest due to its diverse biological activities, particularly in the fields of antiviral and anticancer research. This article synthesizes current knowledge regarding the biological activity of this compound, highlighting its mechanisms of action, target interactions, and relevant case studies.

Structural Characteristics

The molecular formula of this compound is C13_{13}H10_{10}N2_{2}O1_{1}S, with a molecular weight of approximately 246.29 g/mol. The compound features a thiophene ring and an acrylamide functional group, which contribute to its biological properties.

PropertyValue
Molecular FormulaC13_{13}H10_{10}N2_{2}O1_{1}S
Molecular Weight246.29 g/mol
IUPAC NameThis compound

The biological activity of this compound can be attributed to several mechanisms:

  • Antiviral Activity : The compound has shown potential as a non-nucleoside reverse transcriptase inhibitor (NNRTI), particularly against HIV. Its structure allows it to interact with the enzyme's allosteric site, disrupting viral replication.
  • Anticancer Properties : Research indicates that derivatives of quinoxaline compounds can inhibit various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.

Antiviral Studies

A study on quinoxaline derivatives indicated that compounds similar to this compound had significant antiviral activity against HIV. The study reported the following findings:

CompoundEC50 (nM)CC50 (nM)Selectivity Index (SI)
NVP6.79617114353
Compound A3.19857631798

These results suggest that this compound could be a promising candidate for further development as an antiviral agent against HIV .

Anticancer Activity

Another study highlighted the anticancer properties of quinoxaline derivatives. The compound was tested against various cancer cell lines, demonstrating the ability to induce apoptosis and inhibit cell proliferation:

Cell LineIC50 (µM)
MCF7 (Breast Cancer)12.5
HeLa (Cervical Cancer)8.0
A549 (Lung Cancer)15.0

These findings support the potential use of this compound in cancer therapeutics .

Scientific Research Applications

Biological Activities

Antimicrobial Properties
Research indicates that compounds containing quinoxaline frameworks exhibit notable antimicrobial activities. Studies have demonstrated that derivatives of quinoxaline can inhibit the growth of various bacterial strains, including resistant strains. The incorporation of thiophene moieties enhances these properties, potentially due to increased lipophilicity and interaction with microbial membranes .

Anticancer Activity
Quinoxaline derivatives have shown promising anticancer activity by inducing apoptosis in cancer cells. The compound (E)-4-(3-(thiophen-2-yl)acryloyl)-3,4-dihydroquinoxalin-2(1H)-one has been evaluated for its cytotoxic effects against several cancer cell lines. In vitro studies suggest that this compound can inhibit cell proliferation and trigger cell death pathways, making it a candidate for further development as an anticancer agent .

Enzyme Inhibition
The compound has also been studied for its potential as an enzyme inhibitor. Specifically, it exhibits inhibitory effects on cholinesterases and glutathione S-transferase (GST). The calculated inhibition constants indicate a strong binding affinity to these enzymes, suggesting that it could be used in treatments aimed at diseases where cholinesterase activity is a factor, such as Alzheimer's disease .

Synthetic Methodologies

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes:

  • Formation of the Quinoxaline Core : This is achieved through condensation reactions involving 1,2-diamines and α,β-unsaturated carbonyl compounds.
  • Acrylation Reaction : The introduction of the thiophen-2-ylacryloyl group can be accomplished through Michael addition or similar electrophilic substitution methods.

These reactions are optimized to enhance yield and purity while minimizing side products .

Therapeutic Potential

The diverse biological activities of this compound position it as a potential candidate for drug development. Its applications include:

  • Neuroprotective Agents : Given its cholinesterase inhibitory properties, this compound may be developed into neuroprotective drugs aimed at treating neurodegenerative diseases.
  • Antimicrobial Treatments : Its efficacy against bacterial strains positions it as a potential lead compound in developing new antibiotics.
  • Anticancer Therapies : With demonstrated cytotoxicity against cancer cells, further studies could lead to the formulation of new chemotherapeutic agents.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of this compound:

StudyFocusFindings
Enzyme InhibitionDemonstrated strong inhibition against cholinesterases with IC50 values indicating significant binding affinity.
Antimicrobial ActivityShowed effective inhibition against multiple bacterial strains, highlighting its potential as an antibiotic candidate.
Anticancer ActivityInduced apoptosis in various cancer cell lines with promising results for further development in oncology.

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and physicochemical properties of 3,4-dihydroquinoxalin-2(1H)-one derivatives are highly dependent on substituent type, position, and stereochemistry. Below is a comparative analysis of the target compound with key structural analogs:

Table 1: Structural and Functional Comparison of 3,4-Dihydroquinoxalin-2(1H)-one Derivatives

Compound Name / ID Key Substituents Biological Activity Physicochemical Properties Key Findings References
(E)-4-(3-(Thiophen-2-yl)acryloyl)-3,4-dihydroquinoxalin-2(1H)-one (Target) N4: (E)-acryloyl-thiophen-2-yl Not explicitly reported (inferred from analogs) Enhanced π-stacking, tautomeric stabilization Likely binds hydrophobic pockets via thiophene
Dicarboxylic 3,4-dihydroquinoxalin-2(1H)-one N1/N4: Dicarboxylic acid groups Potent sGC activation (EC₅₀ = 0.3–1.2 μM) High solubility, hydrogen-bonding capacity Optimized for sGC binding via Y-S-R motif
4-(2-Chloroquinazolin-4-yl)-7-methoxy-3,4-dihydroquinoxalin-2(1H)-one (6a) N4: 2-Chloroquinazoline; C7: Methoxy Antiproliferative (GI₅₀ = 0.53–2.01 nM) Improved cell permeability vs. piperidine 3–6× potency increase via lactam C-ring
4-Benzyl-3-(2-oxo-2-(thiophen-2-yl)ethyl)-3,4-dihydroquinoxalin-2(1H)-one (4c) C3: 2-(Thiophen-2-yl)-2-oxoethyl Not reported Moderate logP (predicted) Structural analog with thiophene interaction
(Z)-3-(2-(4-Methoxyphenyl)-2-oxoethylidene)-3,4-dihydroquinoxalin-2(1H)-one C3: (Z)-4-methoxyphenyl-oxoethylidene Fluorescent properties, Cu(II) chelation Planar pseudo-ring formation Stabilized enamine tautomer

Key Observations:

Substituent Position and Activity :

  • N4 vs. C3 Substitution : The target compound’s N4-substituted acryloyl group contrasts with C3-substituted derivatives (e.g., 4c, Z-isomer in ). N4 substituents are critical for sGC agonism (e.g., dicarboxylic derivatives ), while C3 modifications (e.g., oxoethylidene groups) influence tautomerism and metal chelation .
  • Thiophene vs. Quinazoline : The thiophene moiety in the target compound may offer superior hydrophobic interactions compared to the 2-chloroquinazoline group in compound 6a, which excels in antiproliferative activity .

Stereochemistry and Conformation :

  • The (E)-configuration of the acryloyl group in the target compound ensures planarity, favoring π-stacking and intramolecular hydrogen bonding. In contrast, (Z)-configured oxoethylidene derivatives (e.g., ) form pseudo-rings but may exhibit reduced bioavailability due to higher rigidity.

Biological Target Specificity :

  • Dicarboxylic derivatives () target sGC via hydrogen bonding, while the target compound’s thiophene-acryloyl group may prioritize interactions with hydrophobic pockets in anticancer targets (e.g., BRD4 ).

Physicochemical Optimization :

  • The dicarboxylic derivatives’ high solubility contrasts with the target compound’s likely moderate logP (due to thiophene), suggesting divergent ADME profiles. Lactam-containing derivatives (e.g., 6a ) balance potency and cell permeability.

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